molecular formula C8H14O3 B2998863 Ethyl 2-(3-hydroxycyclobutyl)acetate CAS No. 1408075-22-8

Ethyl 2-(3-hydroxycyclobutyl)acetate

Cat. No.: B2998863
CAS No.: 1408075-22-8
M. Wt: 158.197
InChI Key: AVEZUPSKZQQURH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(3-hydroxycyclobutyl)acetate is an organic compound with the molecular formula C8H14O3 It is characterized by the presence of a cyclobutane ring substituted with a hydroxy group and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(3-hydroxycyclobutyl)acetate can be synthesized through several methods. One common approach involves the reaction of ethyl bromoacetate with cyclobutanone in the presence of a base, followed by reduction of the resulting intermediate to yield the desired product. The reaction conditions typically include:

    Base: Sodium hydride or potassium carbonate

    Solvent: Tetrahydrofuran or dimethylformamide

    Temperature: Room temperature to reflux

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-hydroxycyclobutyl)acetate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol

    Substitution: Thionyl chloride for conversion to chloride, followed by nucleophilic substitution

Major Products

    Oxidation: Ethyl 2-(3-oxocyclobutyl)acetate

    Reduction: Ethyl 2-(3-hydroxycyclobutyl)ethanol

    Substitution: Ethyl 2-(3-chlorocyclobutyl)acetate

Scientific Research Applications

Ethyl 2-(3-hydroxycyclobutyl)acetate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-(3-hydroxycyclobutyl)acetate involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis to release the active cyclobutyl moiety, which can interact with enzymes and receptors.

Comparison with Similar Compounds

Ethyl 2-(3-hydroxycyclobutyl)acetate can be compared with other similar compounds, such as:

    Ethyl 2-(3-oxocyclobutyl)acetate: Differing by the presence of a carbonyl group instead of a hydroxy group.

    Ethyl 2-(3-chlorocyclobutyl)acetate: Differing by the presence of a chlorine atom instead of a hydroxy group.

    Ethyl 2-(3-hydroxycyclopentyl)acetate: Differing by the size of the cycloalkane ring.

Properties

IUPAC Name

ethyl 2-(3-hydroxycyclobutyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-2-11-8(10)5-6-3-7(9)4-6/h6-7,9H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVEZUPSKZQQURH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1CC(C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101214344
Record name Cyclobutaneacetic acid, 3-hydroxy-, ethyl ester, cis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101214344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1408075-71-7
Record name Cyclobutaneacetic acid, 3-hydroxy-, ethyl ester, cis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101214344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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